tert-Butyl adamantan-1-ylcarbamate
Overview
Description
Synthesis Analysis
The synthesis of tert-Butyl adamantan-1-ylcarbamate involves several key methods. A notable approach includes the modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation, yielding the compound with high purity (Li et al., 2012). Another significant method is the one-pot Curtius rearrangement, which facilitates the efficient synthesis of this compound from readily available starting materials, demonstrating its practicality in synthetic chemistry (Leogane & Lebel, 2009).
Molecular Structure Analysis
The molecular structure of tert-Butyl adamantan-1-ylcarbamate has been characterized using various spectroscopic techniques. A study using 2D heteronuclear NMR experiments provided detailed insights into the structure, showcasing the compound’s complex nature (Aouine et al., 2016). Additionally, vibrational spectra and molecular structure analyses have revealed the influence of intramolecular and intermolecular hydrogen bonding on the compound's vibrational modes, further elucidating its structural characteristics (Saeed et al., 2017).
Chemical Reactions and Properties
Tert-Butyl adamantan-1-ylcarbamate undergoes various chemical reactions, showcasing its reactivity and potential as a synthetic intermediate. Studies have explored its role in Curtius rearrangement and its behavior in solvolysis reactions, demonstrating its versatility in organic synthesis (Leogane & Lebel, 2009). The compound's ability to participate in different chemical transformations highlights its significance in the development of new synthetic methodologies.
Physical Properties Analysis
The physical properties of tert-Butyl adamantan-1-ylcarbamate, such as melting point and solubility, are crucial for its application in various chemical processes. Investigations into its crystal structure and thermal behavior provide essential data for understanding how this compound can be manipulated and used in different chemical environments (Dawa El Mestehdi et al., 2022).
Chemical Properties Analysis
The chemical properties of tert-Butyl adamantan-1-ylcarbamate, including reactivity with other substances and stability under various conditions, are of significant interest. Its reactivity has been demonstrated in studies focusing on the synthesis of derivatives and understanding its interactions with other chemical entities, shedding light on its utility in more complex chemical syntheses (Venkateswara Rao et al., 2013).
Scientific Research Applications
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Organic Synthesis
- Application : “tert-Butyl adamantan-1-ylcarbamate” is used in organic synthesis .
- Method of Application : The specific experimental procedures for the use of this compound in organic synthesis are not provided in the available resources .
- Results or Outcomes : The outcomes of the use of this compound in organic synthesis are not specified in the available resources .
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Synthesis of N-Heterocycles
- Application : There is a related compound, tert-butanesulfinamide, which has been used in the synthesis of N-heterocycles .
- Method of Application : The application involves the use of enantiopure tert-butanesulfinamide in the synthesis of N-heterocycles through sulfinimine intermediates .
- Results or Outcomes : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
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Chemical Transformations
- Application : The tert-butyl group, which is part of the “tert-Butyl adamantan-1-ylcarbamate” molecule, is known for its unique reactivity pattern and is used in various chemical transformations .
- Method of Application : The specific methods of application are not provided in the available resources .
- Results or Outcomes : The outcomes of these chemical transformations are not specified in the available resources .
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Biosynthetic and Biodegradation Pathways
- Application : The tert-butyl group is also implicated in biosynthetic and biodegradation pathways .
- Method of Application : The specific methods of application are not provided in the available resources .
- Results or Outcomes : The outcomes of these biosynthetic and biodegradation pathways are not specified in the available resources .
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Chemical Transformations
- Application : The tert-butyl group, which is part of the “tert-Butyl adamantan-1-ylcarbamate” molecule, is known for its unique reactivity pattern and is used in various chemical transformations .
- Method of Application : The specific methods of application are not provided in the available resources .
- Results or Outcomes : The outcomes of these chemical transformations are not specified in the available resources .
-
Biosynthetic and Biodegradation Pathways
- Application : The tert-butyl group is also implicated in biosynthetic and biodegradation pathways .
- Method of Application : The specific methods of application are not provided in the available resources .
- Results or Outcomes : The outcomes of these biosynthetic and biodegradation pathways are not specified in the available resources .
properties
IUPAC Name |
tert-butyl N-(1-adamantyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-14(2,3)18-13(17)16-15-7-10-4-11(8-15)6-12(5-10)9-15/h10-12H,4-9H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVGBVIPHLXQPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC3CC(C1)CC(C3)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401099 | |
Record name | N-t-Boc-1-adamantylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl adamantan-1-ylcarbamate | |
CAS RN |
151476-40-3 | |
Record name | N-t-Boc-1-adamantylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Boc-amino)adamantane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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